ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . The reaction conditions typically involve the use of hydrochloric acid as a catalyst. The product can be further modified using the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis . This inhibition leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also belongs to the dihydropyrimidinone class and exhibits similar biological activities.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is synthesized using a similar route and has been studied for its potential pharmacological effects.
This compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)12-9(2)20-15(23)21-13(12)25-8-10-4-6-11(7-5-10)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADXVOTXBRRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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